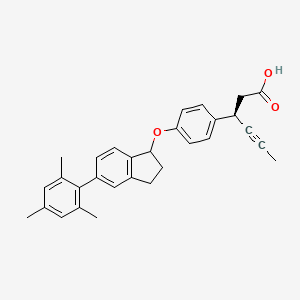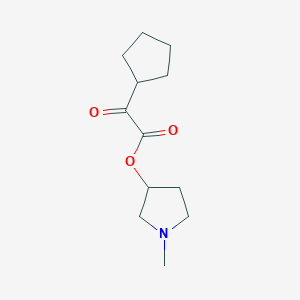
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate is a chemical compound with the molecular formula C18H25NO3. It is known for its applications in pharmaceutical research and as a reference standard in various analytical methods. This compound is often used in the study of respiratory drugs and bronchodilators .
Preparation Methods
The synthesis of 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate involves several steps. One common method includes the reaction of 1-methylpyrrolidine with cyclopentylglycolic acid under specific conditions to form the desired ester. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Scientific Research Applications
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of respiratory drugs.
Medicine: Research into its pharmacological properties helps in the development of new bronchodilators and other respiratory medications.
Industry: It is used in the quality control of pharmaceutical products to ensure consistency and efficacy
Mechanism of Action
The mechanism of action of 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate involves its interaction with specific molecular targets in the body. It is believed to act on the respiratory system by binding to receptors that regulate bronchial muscle contraction, leading to bronchodilation. The exact molecular pathways and targets are still under investigation, but it is known to influence the autonomic nervous system .
Comparison with Similar Compounds
1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-oxoacetate is similar to other compounds in the glycopyrrolate family, such as glycopyrronium bromide. it is unique in its specific ester structure, which may confer different pharmacokinetic and pharmacodynamic properties. Similar compounds include:
- Glycopyrronium bromide
- Glycopyrrolate
- 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate .
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H19NO3 |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-oxoacetate |
InChI |
InChI=1S/C12H19NO3/c1-13-7-6-10(8-13)16-12(15)11(14)9-4-2-3-5-9/h9-10H,2-8H2,1H3 |
InChI Key |
LLUDSYHDSCJHAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)OC(=O)C(=O)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


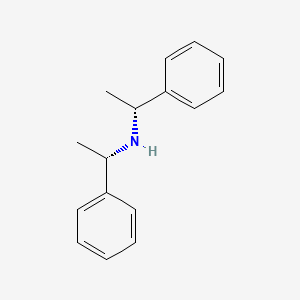
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350233.png)


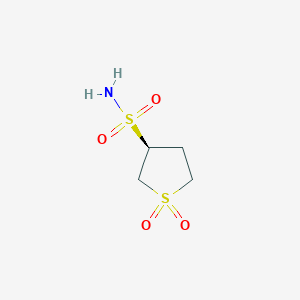
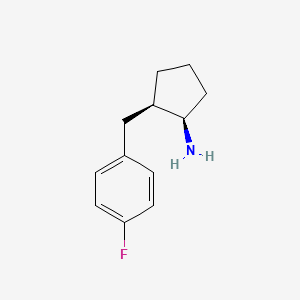
![3-(9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine](/img/structure/B13350250.png)

![2-(Benzo[b]thiophen-5-yl)propan-1-amine](/img/structure/B13350264.png)
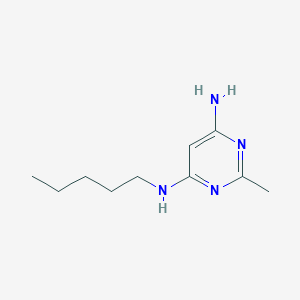
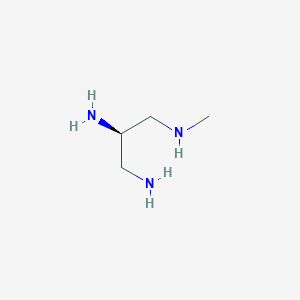
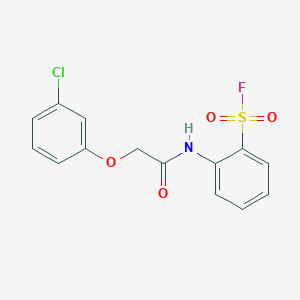
![Methyl 2-benzhydryl-2-azaspiro[3.3]heptane-5-carboxylate](/img/structure/B13350282.png)
